5-Chloro-1-adamantanone

Description

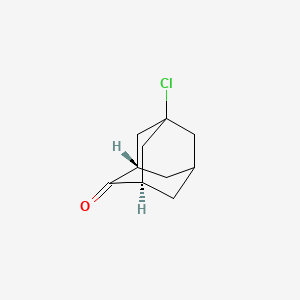

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13ClO |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

(1R,3S)-5-chloroadamantan-2-one |

InChI |

InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2/t6?,7-,8+,10? |

InChI Key |

JPEOUSFBWXVGFX-VZCHMASFSA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)Cl |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Fundamental Reactivity of 5 Chloro 1 Adamantanone

Nucleophilic Substitution Processes at Bridgehead Positions

The substitution of a leaving group at a bridgehead carbon of a rigid polycyclic system like adamantane (B196018) presents a significant mechanistic challenge. Classical S(N)1 and S(N)2 pathways are strongly disfavored. The S(N)2 mechanism is sterically impossible due to the inability of the nucleophile to approach from the backside. The S(N)1 mechanism is also energetically prohibitive because the formation of the required planar sp²-hybridized carbocation intermediate would introduce immense angle strain into the rigid cage, a violation of Bredt's rule. Consequently, alternative, non-classical pathways are required to explain the observed reactivity.

Research has demonstrated that the substitution of the bridgehead chlorine in 5-chloro-1-adamantanone proceeds via a radical nucleophilic substitution, or S(RN)1, mechanism. This multi-step chain reaction pathway circumvents the high-energy intermediates of traditional substitution mechanisms. The process is typically initiated by an electron source, such as a solvated electron in liquid ammonia (B1221849) or through photostimulation.

The core steps of the S(RN)1 mechanism for this compound (Ad(Cl)CO) are:

Initiation: The substrate accepts an electron to form a radical anion. Ad(Cl)CO + e⁻ → [Ad(Cl)CO]•⁻

Fragmentation: The radical anion rapidly dissociates, cleaving the carbon-chlorine bond to produce a 1-adamantanone-5-yl radical and a chloride anion. This step is favorable as it relieves the strain of the extra electron. [Ad(Cl)CO]•⁻ → Ad(•)CO + Cl⁻

Radical-Nucleophile Coupling: The bridgehead radical, which maintains its sp³-like geometry, readily couples with a nucleophile (Nu⁻) to form a new radical anion. Ad(•)CO + Nu⁻ → [Ad(Nu)CO]•⁻

Propagation: The newly formed radical anion transfers its electron to a molecule of the starting material, propagating the chain reaction and yielding the final substitution product. [Ad(Nu)CO]•⁻ + Ad(Cl)CO → Ad(Nu)CO + [Ad(Cl)CO]•⁻

Evidence for this mechanism in halo-adamantanone systems includes the inhibition of the reaction by radical scavengers and the observation of reactivity with nucleophiles that are poor bases, a characteristic feature of S(RN)1 reactions.

Quantitative studies have explored the scope and efficiency of the S(RN)1 reaction of this compound with various nucleophiles. The reactivity is primarily governed by the stability of the intermediate radicals and the electron-transfer properties of the species involved, rather than the nucleophilicity in the traditional sense. The presence of the electron-withdrawing ketone group at the C1 position can influence the electron affinity of the molecule, potentially affecting the rate of the initiation and propagation steps compared to unsubstituted 1-chloroadamantane (B1585529).

The table below summarizes the outcomes of S(RN)1 reactions between this compound and representative nucleophiles, highlighting the synthetic utility of this pathway for forming new carbon-carbon and carbon-heteroatom bonds at the bridgehead position.

| Nucleophile | Product Name | Reaction Conditions | Reported Yield (%) |

|---|---|---|---|

| Acetone enolate (-CH2COCH3) | 5-(Acetone-2-yl)-1-adamantanone | KNH2 / liq. NH3, dark | 85 |

| Benzenethiolate (PhS-) | 5-(Phenylthio)-1-adamantanone | KNH2 / liq. NH3, hv | 92 |

| Diethyl phosphite (B83602) anion ((EtO)2PO-) | Diethyl (1-oxo-adamantan-5-yl)phosphonate | KNH2 / liq. NH3, hv | 78 |

The structure-reactivity relationship is clear: the adamantane cage provides a rigid, pre-organized framework that allows the formation of a bridgehead radical without the prohibitive strain of a carbocation. This makes the S(RN)1 pathway a highly effective and predictable method for functionalizing the C5 position.

Carbonyl Chemistry and Derivatization of this compound

The ketone functionality at the C1 bridgehead position of this compound is a versatile handle for a wide range of chemical transformations. Although the carbonyl group is situated at a sterically encumbered bridgehead, it exhibits reactivity typical of aliphatic ketones, enabling the synthesis of a diverse array of adamantane derivatives.

The synthetic utility of the ketone group in this compound is demonstrated through its conversion into alcohols, oximes, alkenes, and amines. These transformations provide access to key intermediates for further elaboration or for the synthesis of molecules with specific properties. The chlorine atom at C5 generally remains inert under the conditions used for these carbonyl reactions.

Key derivatizations include:

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 5-chloro-1-adamantanol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Oximation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base yields this compound oxime, a common intermediate for Beckmann rearrangements or for conversion to amines.

Wittig Reaction: The carbonyl group can be converted to an exocyclic double bond (a methylene (B1212753) group) via the Wittig reaction, using a phosphorus ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

Reductive Amination: The ketone can be transformed directly into a primary amine through reductive amination, reacting with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form 1-amino-5-chloroadamantane.

The following table summarizes these synthetically important transformations.

| Reaction Type | Key Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH4) | 5-Chloro-1-adamantanol |

| Oximation | Hydroxylamine (NH2OH) | This compound oxime |

| Wittig Olefination | Methylenetriphenylphosphorane (Ph3P=CH2) | 5-Chloro-1-methyleneadamantane |

| Reductive Amination | Ammonia (NH3), Sodium cyanoborohydride (NaBH3CN) | 1-Amino-5-chloroadamantane |

Electrophilic and Radical Reactions on the Adamantane Cage

Beyond the reactivity of its functional groups, the C-H bonds of the adamantane cage itself can participate in reactions. The adamantane framework contains two types of C-H bonds: tertiary (methine) at the bridgehead positions and secondary (methylene) at the bridge positions. The tertiary C-H bonds are significantly more reactive towards radical abstraction due to the greater stability of the resulting tertiary radical.

In this compound, the C1 and C5 bridgehead positions are already substituted. The remaining two bridgehead positions, C3 and C7, are available for reaction. Free-radical halogenation, for instance, provides a method to introduce additional functionality at these positions with high regioselectivity.

The reaction typically proceeds via a chain mechanism initiated by light or a chemical initiator like azobisisobutyronitrile (AIBN). A halogenating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is used. The key step is the abstraction of a hydrogen atom from a bridgehead position (C3 or C7) by a radical, forming a stable tertiary adamantyl radical. This radical then reacts with the halogenating agent to form the halogenated product and propagate the chain.

The substituents already present on the cage (chloro at C5, carbonyl at C1) exert a strong deactivating inductive effect (-I). This effect diminishes with distance but reduces the electron density at the remaining C-H bonds, making them less susceptible to electrophilic attack and influencing the rate of radical abstraction. Despite this deactivation, the inherent preference for bridgehead functionalization remains dominant. Therefore, radical halogenation of this compound leads selectively to substitution at the C3 and C7 positions. For example, monobromination under radical conditions would be expected to yield 3-bromo-5-chloro-1-adamantanone as the major product. This predictable selectivity is crucial for the rational synthesis of polysubstituted adamantane derivatives.

Influence of the Chloro Substituent on Adamantanone Chemical Behavior

The chloro group at the C-5 position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect is transmitted through the sigma bonds of the adamantane cage, influencing the electron density at the C-2 carbonyl group. This electronic perturbation impacts the susceptibility of the carbonyl carbon to nucleophilic attack and can alter the rates and stereochemical outcomes of reactions.

Reactivity in Epoxidation Reactions

Research into the epoxidation of 5-substituted-adamantan-2-ones with sulfur ylides provides direct insight into the electronic influence of the chloro substituent. In these reactions, the nucleophilic ylide attacks the carbonyl carbon. The rate of this attack is sensitive to the electronic nature of the substituent at the C-5 position.

A study on the reaction of 5-X-adamantan-2-ones (where X = H, Cl, Br) with sulfur ylides like methylenedimethylsulfurane and methylenedimethyloxosulfurane revealed a distinct electronic effect. clockss.org For instance, when reacting with methylenedimethylsulfurane in solvents of low polarity like benzene (B151609) (C₆H₆), the presence of an electron-withdrawing substituent like chlorine increases the reaction rate compared to the unsubstituted adamantanone. clockss.org This acceleration is attributed to the increased electrophilicity of the carbonyl carbon, making it a more favorable target for the nucleophilic ylide. Conversely, with methylenedimethyloxosulfurane in a polar solvent like DMSO, the rate was observed to decrease with increasing electron-withdrawing power of the substituent. clockss.org This complex behavior highlights that the substituent's influence is also modulated by the nature of the reagent and the solvent system. clockss.org

| Substituent (X) | Reagent | Solvent | Relative Rate Trend |

|---|---|---|---|

| Cl | Methylenedimethylsulfurane | C₆H₆ | Increased rate vs. X=H clockss.org |

| Cl | Methylenedimethyloxosulfurane | DMSO | Decreased rate vs. X=H clockss.org |

Reactivity in Radical Nucleophilic Substitution (SRN1) Reactions

The influence of the chloro substituent is also evident in reactions where the C-Cl bond itself is the reaction site. The reactivity of 5-chloro-adamantan-2-one has been studied in radical nucleophilic substitution (SRN1) reactions and compared with 1-chloroadamantane, which lacks the carbonyl group. acs.orgnih.gov These reactions, typically involving nucleophiles like trimethylstannyl anions (Me₃Sn⁻) or diphenylphosphide ions (Ph₂P⁻) in liquid ammonia, proceed via an electron transfer (ET) mechanism. acs.org

In competitive experiments, 1-chloroadamantane was found to be significantly more reactive than 5-chloro-adamantan-2-one toward these nucleophiles. nih.gov The carbonyl group at the C-2 position, with its electron-withdrawing nature, destabilizes the intermediate adamantyl radical formed during the SRN1 process, thereby slowing down the reaction. This demonstrates a key aspect of the chloro substituent's influence: its reactivity is modulated by other functional groups present on the adamantane scaffold.

| Competing Substrates | Nucleophile | Reactivity Ratio (1-ClAd / 5-Cl-2-AdO) |

|---|---|---|

| 1-Chloroadamantane vs. 5-Chloro-adamantan-2-one | Me₃Sn⁻ | 5.3 nih.gov |

| 1-Chloroadamantane vs. 5-Chloro-adamantan-2-one | Ph₂P⁻ | 2.4 nih.gov |

The data clearly indicates that the presence of the carbonyl group reduces the reactivity of the bridgehead chloride in SRN1 reactions. nih.gov This is a notable finding, as in other systems, a π-acceptor group like a carbonyl can sometimes accelerate such reactions. acs.orgnih.gov

Computational and Theoretical Investigations of 5 Chloro 1 Adamantanone

Quantum Mechanical (QM) Studies: Electronic Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the stability and electronic nature of 5-chloro-1-adamantanone. These studies, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule at the atomic level.

While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, the principles can be clearly understood from research on closely related compounds like 1-chloroadamantane (B1585529) and other adamantane (B196018) derivatives. acs.orgresearchgate.net DFT calculations are a primary method for optimizing the molecular geometry and predicting electronic properties.

For this compound, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine the ground-state geometry. The adamantane cage is a rigid structure, but the introduction of a carbonyl group at a bridgehead position (C-1) and a chlorine atom at a tertiary carbon (C-5) introduces specific electronic and steric effects.

The carbonyl group is planar, and its oxygen atom would be a site of high electron density. The C=O bond would be the most polar bond in the molecule. The chlorine atom, being highly electronegative, would draw electron density away from the C-5 carbon it is attached to. This inductive effect would be propagated through the rigid sigma-bond framework of the adamantane cage.

Electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are critical for understanding reactivity. The MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen, indicating a region susceptible to electrophilic attack, and a positive potential (blue) around the hydrogen atoms. The region around the chlorine atom would exhibit both negative potential due to its lone pairs and a region of positive potential on the side opposite the C-Cl bond (a sigma-hole), which can influence intermolecular interactions.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. In this compound, the lone pairs on the oxygen and chlorine atoms would contribute significantly to the higher energy occupied molecular orbitals. The LUMO would likely be centered around the antibonding π* orbital of the carbonyl group.

Table 1: Predicted Geometrical Parameters and Electronic Properties from Theoretical Calculations

| Parameter | Predicted Value/Characteristic | Method of Determination |

| C=O Bond Length | ~1.21 Å | DFT (e.g., B3LYP/6-311G(d,p)) |

| C-Cl Bond Length | ~1.79 Å | DFT (e.g., B3LYP/6-311G(d,p)) |

| Molecular Dipole Moment | Non-zero, significant magnitude | DFT Calculation |

| HOMO Location | Primarily on oxygen and chlorine lone pairs | NBO/Orbital Visualization |

| LUMO Location | Primarily on the C=O π* antibonding orbital | Orbital Visualization |

| Molecular Electrostatic Potential | Negative region at carbonyl oxygen | DFT Calculation |

Note: The values in this table are illustrative and based on typical values for similar functional groups and adamantane structures. Specific computational studies on this compound are required for precise data.

The study of non-covalent interactions is crucial for understanding the physical properties and crystal packing of this compound. Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are used to investigate these interactions in detail. nih.govacs.org

Intramolecular Interactions: Due to the rigid cage structure of adamantane, significant intramolecular strain is not expected. However, weak intramolecular interactions, such as C-H···O and C-H···Cl contacts, can influence the molecule's conformational preferences, although these are limited in such a rigid system. The primary intramolecular effects are electronic, stemming from the inductive effects of the chloro and carbonyl groups.

Intermolecular Interactions: In the solid state, the crystal packing of this compound would be governed by a combination of intermolecular forces. Hirshfeld surface analysis on related halogenated adamantane derivatives has shown the importance of H···H, C···H, and halogen···H contacts. nih.govacs.org For this compound, the following interactions would be significant:

Dipole-Dipole Interactions: The presence of the polar carbonyl group ensures a significant molecular dipole moment, leading to strong dipole-dipole interactions that would play a major role in the crystal lattice.

Hydrogen Bonds: While lacking classical hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen as an acceptor are expected to be a key feature in the crystal packing. These interactions are stabilizing and provide directionality.

Halogen Bonding: The chlorine atom can act as a halogen bond donor (via its electrophilic sigma-hole) or acceptor (via its nucleophilic lone pairs). The presence of C-Cl···O or C-Cl···Cl interactions could be a significant factor in the solid-state architecture.

Molecular Simulations for Dynamic Behavior and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. frontiersin.org For a semi-rigid molecule like this compound, MD simulations can provide insights into its vibrational modes, rotational dynamics in solution, and interactions with a solvent environment.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform) and solving Newton's equations of motion for all atoms over a period of time (from nanoseconds to microseconds). frontiersin.orgunimore.it

Key insights from MD simulations would include:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carbonyl group and the chlorine atom.

Conformational Stability: While the adamantane cage is rigid, MD can explore the subtle dynamics and vibrations of the structure. For more flexible molecules, MD is used to map the conformational landscape, but for this compound, it would primarily show the stability of its single dominant conformation. unimore.it

Rotational and Translational Diffusion: Calculating the diffusion coefficients in various solvents, which relates to the molecule's mobility.

Vibrational Spectra: The Fourier transform of the atomic velocity autocorrelation function can be used to compute theoretical vibrational spectra, which can then be compared with experimental IR and Raman data.

While specific MD studies on this compound are scarce, research on similar molecules like 1-fluoro-adamantane has revealed complex dynamic processes even in the solid state, such as reorientational jumps. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling reaction pathways and characterizing the high-energy transition states that connect reactants to products. e3s-conferences.org This is particularly valuable for reactions where intermediates are too fleeting to be observed experimentally. researchgate.net

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or nucleophilic substitution at the C-Cl bond, computational methods can be used to:

Locate Transition States (TS): Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state. This provides the structure of the TS. ims.ac.jp

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), which determines the reaction rate. mit.edu

Follow the Intrinsic Reaction Coordinate (IRC): IRC calculations trace the lowest energy path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species.

For example, modeling the reduction of the carbonyl group by a hydride reagent would involve calculating the energy profile as the hydride approaches the carbonyl carbon. The transition state would feature a partially formed C-H bond and a partially broken C=O π-bond. DFT methods are well-suited for these types of calculations. e3s-conferences.org

Predictive Computational Approaches for Reactivity and Selectivity

Computational models can be used to predict the reactivity and selectivity of this compound in various chemical transformations.

Reactivity Indices: Based on DFT calculations, several reactivity descriptors can be calculated to predict where a reaction is most likely to occur.

Fukui Functions: These indicate the change in electron density when an electron is added or removed, highlighting the most electrophilic and nucleophilic sites in the molecule. For this compound, the carbonyl carbon would be identified as a primary electrophilic site.

Dual Descriptor: This descriptor can simultaneously show nucleophilic and electrophilic sites, offering a more detailed reactivity map.

Predicting Selectivity: In cases where a reaction can lead to multiple products (e.g., regioselectivity or stereoselectivity), computational modeling can predict the most likely outcome. This is done by calculating the activation energies for the different possible pathways. The pathway with the lowest activation energy will be the kinetically favored one, leading to the major product.

For instance, in competition experiments between 1-chloroadamantane and 5-chloro-2-adamantanone (B1582926) (an isomer of the title compound), it was found that 1-chloroadamantane is more reactive towards certain nucleophiles. acs.org Similar computational studies could be performed on this compound to compare its reactivity with its isomers or other related compounds by calculating the energy barriers for a model reaction. This predictive power helps in designing more efficient and selective synthetic routes.

Advanced Applications of 5 Chloro 1 Adamantanone in Materials Science and Organic Synthesis

Strategic Role as a Versatile Synthetic Intermediate

5-Chloro-1-adamantanone, a halogenated derivative of adamantanone, serves as a crucial starting material and intermediate in the synthesis of a wide array of complex molecules. Its rigid, three-dimensional structure and the reactivity endowed by the chloro and keto functional groups make it a valuable building block for chemists.

Building Block for Complex Polycyclic Systems

The adamantane (B196018) cage is a recurring motif in the design of complex polycyclic systems due to its inherent rigidity and well-defined three-dimensional geometry. researchgate.netmdpi.com this compound provides a functionalized handle on this robust scaffold, enabling its incorporation into larger, more intricate architectures. For instance, the ketone functionality can be a site for ring-forming reactions, while the chloro group can participate in various coupling reactions. This dual reactivity allows for the construction of novel polycyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov The synthesis of 1,2-disubstituted adamantane derivatives, which are chiral and have applications as building blocks for bioactive compounds and catalysts, can be achieved through methods involving the construction of the adamantane framework itself. mdpi.comcuni.cz

One notable application is in the total synthesis of natural products like plukenetione A, which features an adamantane core. nih.gov Synthetic strategies have been developed that utilize tandem alkylative dearomatization-annulation sequences to construct the adamantane framework, demonstrating the utility of bicyclic precursors in forming these complex polycyclic structures. nih.gov

Precursor for Diverse Adamantane Derivatives with Unique Structural Motifs

The reactivity of this compound allows for its conversion into a multitude of adamantane derivatives with unique structural features. nih.gov The ketone can be transformed into other functional groups such as hydroxyls, amines, or can be used to introduce spirocyclic systems. nih.gov The chlorine atom, typically at a bridgehead position, can be substituted through various nucleophilic substitution reactions, although such reactions at bridgehead carbons can be challenging. acs.org

Research has shown that 5-chloro-2-adamantanone (B1582926) can undergo reactions with nucleophiles like Me3Sn- ions in liquid ammonia (B1221849), albeit at a slower rate than 1-chloroadamantane (B1585529). acs.org This highlights the potential for creating new carbon-tin bonds, which are valuable intermediates in organic synthesis. Furthermore, the adamantane core can be functionalized to produce derivatives like 1,4-disubstituted adamantanes, which exist as syn- and anti-stereoisomers and serve as key models for stereochemical studies. srce.hr The synthesis of such derivatives often starts from precursors like 1-hydroxyadamantan-4-one, which can be readily converted to the corresponding chloro derivative. srce.hr

The development of synthetic methods to create adamantane derivatives is crucial for advancing their applications in various fields. For example, adamantane-containing polymers exhibit exceptional thermal stability. acs.org The synthesis of these polymers can be achieved through techniques like acyclic diene metathesis (ADMET) polycondensation, starting from appropriately functionalized adamantane monomers. acs.org

Contributions to Supramolecular Chemistry and Host-Guest Assemblies

The adamantane moiety is a highly sought-after guest molecule in supramolecular chemistry due to its size, shape, and hydrophobicity. nih.gov It forms stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins. nih.govacs.orgthno.org This strong and specific interaction is a cornerstone of host-guest chemistry, enabling the construction of self-assembled systems with diverse functionalities.

The adamantane cage fits snugly within the hydrophobic cavity of β-cyclodextrin, driven by favorable van der Waals interactions and the hydrophobic effect. nih.govthno.org This predictable and robust binding has been exploited to create a variety of supramolecular structures, including nanoparticles, vesicles, and hydrogels. thno.org For instance, amphiphilic systems can be designed where an adamantane-functionalized molecule acts as the guest for a cyclodextrin-based host, leading to the formation of self-assembled nanomaterials. acs.orgthno.org These assemblies have found applications in drug delivery, gene therapy, and the development of responsive materials. nih.govnih.gov

Development of Advanced Materials Utilizing Adamantane Moieties

The incorporation of the rigid and bulky adamantane cage into materials can impart unique and desirable properties, including enhanced thermal stability, improved mechanical strength, and tailored surface characteristics. acs.orgtandfonline.com

Polymeric Materials and Surface Coatings

Adamantane-containing polymers are a class of high-performance materials known for their exceptional thermal stability. researchgate.netacs.org The introduction of adamantane moieties into polymer backbones, whether as part of the main chain or as side groups, can significantly increase the glass transition temperature and thermal decomposition temperature of the resulting material. acs.orgtandfonline.com This makes them suitable for applications requiring high-temperature resistance.

Furthermore, the hydrophobic nature of adamantane can be utilized to create surfaces with low energy and water repellency. tandfonline.com Copolymers containing adamantane moieties have been synthesized for the development of functional polymeric coatings. acs.org These coatings can be designed to have anti-biofouling properties and can be further functionalized through host-guest chemistry, allowing for the attachment of various molecules to the surface in a modular fashion. acs.org The synthesis of such polymers can be achieved through various polymerization techniques, including controlled radical polymerization methods like atom transfer radical polymerization (ATRP). tandfonline.com

| Polymer Type | Adamantane Monomer Example | Key Properties | Potential Applications |

| Poly(1,3-adamantylene alkylene)s | α,ω-dienes with 1,3-adamantylene units | High thermal stability (452–456 °C), some are semicrystalline. acs.org | High-performance plastics, advanced composites. |

| Adamantane-containing polyacrylates | Adamantane methacrylate (B99206) (AdaMA) | Enables host-guest functionalization, anti-biofouling characteristics when copolymerized. acs.org | Functional surface coatings, biomedical interfaces. acs.orgnih.gov |

| Adamantane-based polyimides | Adamantane-containing diamines | Good thermal and hydrolytic stability, high transparency. researchgate.net | Optical films, high-temperature resistant materials. |

Porous Materials and Metal-Organic Frameworks

The tetrahedral geometry of the adamantane cage makes it an excellent building block for the construction of porous materials, particularly Metal-Organic Frameworks (MOFs). researchgate.netucla.edu MOFs are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. ucla.eduresearchgate.net The use of adamantane-based linkers, such as adamantane-1,3,5,7-tetracarboxylic acid, can lead to the formation of highly ordered, three-dimensional frameworks with large surface areas and uniform pore sizes. researchgate.netucla.eduberkeley.edu

| MOF Linker | Resulting MOF Properties | Potential Applications |

| Adamantane-1,3,5,7-tetracarboxylate (ATC) | Forms a porous framework with a 3-D channel system. berkeley.edu | Gas storage, catalysis. berkeley.edu |

| 1,3,5,7-Tetrakis(4-carboxyphenyl)adamantane | Creates a highly ordered three-dimensional architecture. researchgate.net | Selective gas separation, molecular recognition. researchgate.netosti.gov |

| 1,3-Bis(1,2,4-triazol-1-yl)adamantane | Forms two-dimensional coordination polymers with metallocycles. researchgate.net | Luminescent materials, sensors. |

Molecular Electronic and Optical Devices

The rigid, cage-like structure of adamantane and its derivatives, including halogenated adamantanones, makes them promising candidates for the development of advanced materials for molecular electronic and optical devices. The introduction of specific functional groups, such as a chloro-substituent, onto the adamantane scaffold allows for the fine-tuning of its electronic properties and crystal packing, which are critical for these applications.

Research has been directed towards using adamantane derivatives as organic ferroelectrics. Ferroelectric materials possess spontaneous polarization that can be reversed by an external electric field, making them suitable for use in memories, sensors, actuators, and transducers. nih.gov A key strategy in designing organic ferroelectrics is the intentional lowering of molecular symmetry. nih.gov For instance, the synthesis of halogen-substituted 2-adamantanones starting from 5-hydroxy-2-adamantanone has been explored. nih.gov While 2-adamantanone (B1666556) itself is not ferroelectric, the introduction of halogen atoms can reduce the crystal symmetry, a prerequisite for ferroelectric behavior. nih.gov

Studies on compounds like 5-iodo-2-adamantanone, a derivative related to this compound, have demonstrated this principle. Depending on the crystallization solvent, different polar crystal structures can be obtained, which exhibit ferroelectric and piezoelectric properties. nih.gov These findings suggest that chloro-substituted adamantanones are part of a larger family of molecules with potential in electronic applications. The inherent thermal stability and well-defined structure of the adamantane cage contribute positively to the performance and reliability of such molecular devices. researchgate.net

The table below summarizes key properties investigated in a related halogenated adamantanone, illustrating the potential for this class of compounds in electronic and optical applications.

| Property | Value (for mono-I-OA) | Application Relevance |

| Second Harmonic Generation (SHG) | 0.33 x KDP | Nonlinear Optics nih.gov |

| Piezoelectric Coefficient (d₃₃) | 2.1 pC N⁻¹ | Sensors, Actuators nih.gov |

| Spontaneous Polarization (Pₛ) | 0.04 µC cm⁻² | Ferroelectric Memory nih.gov |

Data for 5-iodo-2-adamantanone (mono-I-OA), a related organic ferroelectric compound. nih.gov

Applications in Catalysis and Industrial Chemical Processes

The adamantane framework is a valuable component in the design of catalysts and ligands due to its unique combination of properties: steric bulk, rigidity, and chemical inertness. uq.edu.au These characteristics are leveraged to influence the outcome of catalytic reactions, often enhancing selectivity and stability. While this compound itself is a synthetic building block, its derivatives and other adamantane-based compounds are integral to modern catalysis.

Adamantyl-containing ligands, particularly phosphines, are widely used in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. uq.edu.au The steric hindrance provided by the adamantyl group helps to create a coordinatively unsaturated metal center, which can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. uq.edu.au This allows for reactions to proceed under milder conditions and can improve the catalyst's activity towards less reactive substrates, such as aryl chlorides. uq.edu.au

In industrial processes, heterogeneous catalysis is often preferred because the catalyst can be easily separated from the reaction products. essentialchemicalindustry.org Adamantane derivatives can be incorporated into solid supports or used to create more robust, recyclable catalysts. For example, a hypervalent iodine catalyst built around a 1,3,5,7-tetrakis(4-iodophenyl)-adamantane core was designed for recyclability and use in oxidation reactions. uq.edu.au The rigid adamantane core ensures the stability and defined geometry of the catalytic centers.

Furthermore, adamantane derivatives themselves can be the subject of catalytic transformations for producing valuable chemicals. The selective hydroxylation of adamantane at its bridgehead positions can be achieved using various transition metal catalysts, demonstrating how catalytic methods are employed to functionalize this stable hydrocarbon. researchgate.net

The table below outlines some catalytic processes where adamantane-containing compounds play a significant role.

| Catalytic Application | Role of Adamantane Moiety | Example Reaction |

| Palladium Cross-Coupling | Sterically demanding ligand component | Buchwald-Hartwig Amination uq.edu.aunih.gov |

| Oxidation Catalysis | Robust and recyclable catalyst scaffold | Alcohol Oxidation uq.edu.au |

| C-H Activation | Component of directing groups or ligands | Arylation of C-H bonds cuni.cz |

| Metathesis | Ligand for Grubbs-type catalysts | Olefin Metathesis uq.edu.au |

Design and Synthesis of Molecular Probes for Chemical Systems

The unique structural properties of the adamantane cage make it an attractive building block for the design and synthesis of molecular probes. researchgate.net A molecular probe is a molecule designed to detect or interact with specific chemical species or environments, often signaling this interaction through a change in its physical properties, such as fluorescence. The rigidity of the adamantane scaffold can be advantageous in probe design, as it provides a well-defined and stable framework to which fluorophores (light-emitting units) and recognition elements (parts that bind to the target) can be attached.

The lipophilicity imparted by the adamantane unit can also be tuned to control the probe's solubility and ability to interact with or cross biological membranes. In the development of chemiluminescent probes, adamantane derivatives have been utilized as key structural components. researchgate.net

The synthesis of molecular probes often involves a modular approach, where a fluorescent reporter, a linker, and a recognition unit are assembled. This compound can serve as a starting point or intermediate in such syntheses. The ketone and chloro-substituents offer reactive handles for further chemical modification, allowing for the attachment of other functional parts of the probe. For example, the synthesis of fluorescent dyes like carboxyfluoresceins provides a template for how chromophores can be prepared and then potentially linked to an adamantane-based recognition element to create a targeted probe. researchgate.net

Future Research Directions and Emerging Paradigms in 5 Chloro 1 Adamantanone Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of functionalized adamantanes often involves multi-step processes and harsh reagents. Future research is increasingly focused on developing more environmentally benign and efficient methods for producing 5-Chloro-1-adamantanone and its derivatives.

Key areas of development include:

Catalytic C-H Activation: Direct, selective functionalization of the adamantane (B196018) core is a primary goal. Research into advanced catalytic systems, potentially using earth-abundant metals, could enable the direct chlorination or oxidation of adamantane to form the desired product in fewer steps, minimizing waste.

Mechanochemistry and Solvent-Free Reactions: High-temperature ball milling and other mechanochemical techniques are showing promise for the synthesis of complex diamondoid structures. pensoft.net These methods can reduce or eliminate the need for hazardous solvents, shorten reaction times, and simplify workup procedures. pensoft.net Applying these solvent-free conditions to the synthesis of this compound from precursors like 1-adamantanol (B105290) could offer a significant green advantage over conventional solution-phase reactions. pensoft.netresearchgate.net

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and pressure, improving safety and yield. Developing a flow-based synthesis for this compound could lead to a more efficient, scalable, and automated production process.

Bio-inspired Catalysis: Exploring enzymatic or biomimetic catalysts for the selective hydroxylation and halogenation of the adamantane scaffold represents a long-term goal for achieving highly sustainable synthesis under mild conditions.

A comparison of conventional versus potential green synthetic metrics highlights the advantages of these new methodologies.

| Metric | Conventional Synthesis | Green/Sustainable Approach |

| Solvent Use | Often requires large volumes of halogenated or volatile organic solvents. | Solvent-free (mechanochemistry) or use of benign solvents (e.g., water, ionic liquids). pensoft.netresearchgate.net |

| Energy Input | Typically relies on prolonged heating and refluxing. | Can be more energy-efficient (e.g., microwave-assisted synthesis, flow chemistry). researchgate.net |

| Atom Economy | May involve protecting groups and multiple steps, leading to lower atom economy. | Aims for direct functionalization and fewer steps, maximizing atom economy. |

| Catalysts | May use stoichiometric, hazardous reagents (e.g., strong acids). | Focuses on recyclable, non-toxic catalysts. |

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The dual functionality of this compound—a bridgehead halide and a ketone—provides a rich playground for discovering new chemical reactions. While the chemistry of adamantane is often characterized by its stability, these functional groups serve as handles for novel transformations. researchgate.net

Future explorations in reactivity are expected to focus on:

Ketone-Directed Reactions: The carbonyl group can be used to direct C-H functionalization at other positions on the adamantane cage, a strategy that allows for the synthesis of complex, multi-substituted adamantanes that are otherwise difficult to access. cuni.cz

Novel Coupling Chemistries: While functionalizing the bridgehead C-Cl bond is challenging, research into advanced catalytic systems, such as palladium or nickel complexes, could unlock new cross-coupling reactions, enabling the attachment of aryl, alkyl, or other functional groups at the 1-position. scholaris.ca

Radical-Mediated Transformations: Photoredox catalysis and other radical-based methods can enable unique transformations that are not accessible through traditional ionic pathways. The cleavage of the C-Cl bond or transformations involving the ketone via radical intermediates could lead to entirely new molecular architectures.

Ring-Opening and Rearrangement: Under specific conditions, the rigid adamantane cage can undergo rearrangements or ring-opening reactions. mdpi.com Investigating these pathways for this compound could yield novel bicyclic or spirocyclic compounds with valuable structural properties. For instance, a recent methodology involving the deacylative homolysis of ketone C(sp3)–C(sp2) bonds using H2O2 and an iron salt presents an environmentally responsible protocol for cleaving cyclic ketones to furnish functionalized aliphatic carboxylic acids. nih.gov

Integration of Machine Learning and AI in Computational Design

The complexity of adamantane chemistry makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the discovery and optimization of molecules and materials based on the this compound scaffold. nih.govschrodinger.com

Emerging paradigms in this area include:

Property Prediction: ML models can be trained on existing chemical data to predict the physicochemical, pharmacological, and material properties of novel this compound derivatives. nih.gov This allows for the rapid virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis.

De Novo Molecular Design: Generative AI models can design entirely new molecules based on desired properties. schrodinger.comxpromit.com For example, an AI could be tasked with designing a this compound derivative with optimal binding affinity to a specific biological target or with specific electronic properties for a material application.

Reaction and Synthesis Planning: AI can predict the outcomes of unknown reactions and devise optimal, multi-step synthetic routes. researchgate.net This can help chemists navigate the complex reactivity of the adamantane cage and identify efficient, high-yield pathways to target molecules.

Accelerating Materials Discovery: By combining ML with high-throughput virtual screening, researchers can rapidly identify this compound-based building blocks for high-performance materials, such as polymers or porous frameworks, with tailored properties. researchgate.net

Harnessing Unique Structural Features for Next-Generation Material Design

The adamantane cage is a superb building block for materials science due to its diamond-like rigidity, thermal stability, and well-defined three-dimensional structure. fiveable.me The chloro and ketone functionalities of this compound serve as versatile anchors for incorporating this robust scaffold into advanced materials.

Future research directions are focused on:

Polymers and Copolymers: this compound can be used as a monomer or cross-linking agent to create polymers with exceptional thermal stability, mechanical strength, and specific optical properties. The rigidity of the adamantane unit can raise the glass transition temperature and improve the modulus of materials.

Supramolecular Assemblies: The adamantyl moiety is a classic guest for host molecules like cyclodextrins, forming stable host-guest complexes. pensoft.netrsc.org This interaction can be exploited to build self-assembling systems, such as hydrogels, nanocapsules for drug delivery, or responsive materials where the assembly can be controlled by external stimuli. rsc.orgmdpi.com

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): The defined geometry and functional handles of this compound make it an attractive building block (or "strut") for creating highly porous, crystalline materials. These frameworks could have applications in gas storage, separation, and catalysis.

Ferroelectric Materials: Halogenated adamantanone derivatives have recently been identified as promising candidates for organic ferroelectrics. nih.gov The systematic modification of this compound, exploring different substitution patterns, could lead to the rational design of new molecular ferroelectrics with optimized piezoelectric and nonlinear optical properties. nih.gov

| Material Class | Role of this compound | Potential Application |

| High-Performance Polymers | Rigid monomer or cross-linker | Aerospace components, optical lenses, thermally stable coatings. |

| Supramolecular Systems | Hydrophobic guest moiety | Drug delivery vehicles, responsive hydrogels, molecular sensors. pensoft.netmdpi.com |

| Porous Frameworks (MOFs/COFs) | Geometric building block (strut) | Gas storage and separation, heterogeneous catalysis. |

| Molecular Ferroelectrics | Polar, switchable building block | Data storage, sensors, actuators, nonlinear optics. nih.gov |

Multidisciplinary Approaches in Fundamental Adamantane Research

The future of this compound chemistry lies at the intersection of multiple scientific disciplines. Its unique combination of properties makes it a molecule of interest not just for synthetic chemists, but also for biologists, material scientists, and physicists. pensoft.netpensoft.net

Key multidisciplinary trends include:

Medicinal Chemistry and Chemical Biology: The adamantane scaffold is a well-established pharmacophore that can improve the metabolic stability and lipophilicity of drug candidates. researchgate.netpublish.csiro.au this compound serves as a versatile starting point for synthesizing libraries of compounds to be screened for activity against various diseases, from viral infections to neurodegenerative disorders. ontosight.aiontosight.ai

Nanotechnology: The adamantane cage can act as a molecular anchor for attaching molecules to surfaces or as a fundamental building block for self-assembled nanostructures. mdpi.com Research into using this compound to construct molecular machines or functionalize nanoparticles is a promising avenue.

Physical Organic Chemistry: The rigid, well-defined structure of this compound makes it an excellent model system for studying fundamental chemical principles, such as reaction mechanisms, substituent effects, and intramolecular interactions, without the complication of conformational flexibility. researchgate.net

By fostering collaboration between these fields, the scientific community can unlock the full potential of this compound, transforming this unique molecule from a chemical curiosity into a cornerstone of future technologies and therapies.

Q & A

Q. What advanced techniques characterize the degradation pathways of this compound under environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.